methyl (2S,3R)-2-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride
Description
Methyl (2S,3R)-2-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride is a chiral pyrrolidine derivative with a stereochemical configuration defined by its (2S,3R) stereochemistry. This compound features an isopropyl (propan-2-yl) substituent at the 2-position and a methyl ester group at the 3-position of the pyrrolidine ring, with a hydrochloride counterion enhancing its stability and solubility. Pyrrolidine-based compounds are critical intermediates in pharmaceutical synthesis, particularly in the development of protease inhibitors, kinase modulators, and other bioactive molecules due to their rigid bicyclic structure and ability to mimic peptide bonds .
Properties
Molecular Formula |
C9H18ClNO2 |
|---|---|
Molecular Weight |
207.70 g/mol |
IUPAC Name |
methyl (2S,3R)-2-propan-2-ylpyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-6(2)8-7(4-5-10-8)9(11)12-3;/h6-8,10H,4-5H2,1-3H3;1H/t7-,8+;/m1./s1 |
InChI Key |
MPRJWNDWGYHUNZ-WLYNEOFISA-N |
Isomeric SMILES |
CC(C)[C@H]1[C@@H](CCN1)C(=O)OC.Cl |
Canonical SMILES |
CC(C)C1C(CCN1)C(=O)OC.Cl |
Origin of Product |
United States |
Biological Activity
Methyl (2S,3R)-2-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Structural Characteristics
The compound features a pyrrolidine ring with a chiral center, which is crucial for its biological interactions. Its molecular formula is , and it possesses a carboxylate functional group that enhances its reactivity and interaction with biological macromolecules.
Biological Activities
This compound exhibits various biological activities, primarily attributed to its interactions with enzymes and receptors. Below are some key activities supported by research findings:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies indicate that derivatives of pyrrolidine-3-carboxylic acids can act as endothelin receptor antagonists, demonstrating significant affinity for the ETA receptor with selectivity over the ETB receptor .
- Neuroprotective Effects : Research has suggested that compounds with similar structures may possess neuroprotective properties. These effects are often linked to their ability to modulate neurotransmitter systems or protect against oxidative stress.
- Antimicrobial Activity : Some studies have indicated that pyrrolidine derivatives may exhibit antimicrobial properties, making them candidates for further exploration in drug development against resistant bacterial strains.
- Cancer Therapeutics : The compound's structural characteristics suggest potential applications in cancer therapy. Pyrrolidine derivatives have been explored for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .
Case Study 1: Endothelin Receptor Antagonism
A notable study investigated the binding affinity of pyrrolidine-3-carboxylic acid derivatives to the ETA receptor. The compound exhibited a value of 0.034 nM, indicating potent antagonistic activity against this receptor type . This high affinity suggests that this compound could be developed further as a therapeutic agent targeting cardiovascular diseases associated with endothelin signaling.
Case Study 2: Neuroprotective Potential
In a separate investigation focusing on neuroprotection, derivatives of pyrrolidine were tested for their ability to mitigate neuronal cell death induced by oxidative stress. Results indicated that certain modifications to the pyrrolidine structure enhanced neuroprotective effects, suggesting a pathway for optimizing this compound for neurological applications .
Comparison of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Chiral center at C2 and C3 | Potential neuroprotective and antimicrobial effects |
| Ethyl (S)-pyrrolidine-3-carboxylate | Chiral center at C3 | Neuroprotective effects |
| Ethyl (R)-pyrrolidine-3-carboxylate | Chiral center at C3 | Antimicrobial properties |
| Pyrrolidine-2-carboxylic acid | Different carboxylic position | Analgesic activity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs differ in substituents at the pyrrolidine ring, stereochemistry, and physicochemical properties. Below is a detailed analysis:
Substituent Variations
PBXA3229-1 (CAS 2140264-93-1) :
- Structure: Methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride.
- Key Difference: A trifluoromethyl (-CF₃) group replaces the isopropyl substituent.
- Impact: The electron-withdrawing -CF₃ group increases lipophilicity (logP) and metabolic stability compared to the isopropyl group, making it more resistant to oxidative degradation .
PBXA3221-1 (CAS 2101775-05-5) :
- Structure: Methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate hydrochloride.
- Key Difference: A methyl (-CH₃) group replaces the isopropyl substituent.
- Impact: Reduced steric hindrance compared to the bulkier isopropyl group may enhance binding affinity in certain enzymatic pockets but reduce thermal stability .
Methyl (2S,3S)-3-ethylpyrrolidine-2-carboxylate hydrochloride (CAS 189690-91-3): Structure: Ethyl substituent at the 3-position. Key Difference: Ethyl (-CH₂CH₃) group vs. isopropyl.
Stereochemical Differences
- Methyl (2S,3R)-3-hydroxypyrrolidine-2-carboxylate hydrochloride (CAS 757961-41-4) :
- Structure: Hydroxyl (-OH) group at the 3-position.
- Impact: The hydroxyl group enhances solubility (via hydrogen bonding) but reduces membrane permeability compared to the esterified carboxylate group in the target compound .
Preparation Methods
Catalyst Selection and Optimization
The choice of chiral ligand profoundly impacts reaction outcomes. Bidentate phosphine ligands, such as MeOBIPHEP derivatives, coordinate with ruthenium to create stereoselective environments. Table 1 summarizes catalytic performance across ligand systems.
Table 1: Catalyst Performance in Enantioselective Hydrogenation
| Catalyst System | ee (%) | Yield (%) | Reaction Conditions |
|---|---|---|---|
| [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)] | 98.5 | 93 | 80°C, 50 bar H₂, THF |
| [RuCl₂((S)-Binap)] | 85.2 | 78 | 70°C, 30 bar H₂, EtOH |
| [Rh(NBD)((R,R)-DIPAMP)]BF₄ | 91.7 | 82 | 25°C, 10 bar H₂, CH₂Cl₂ |
Reaction parameters such as temperature, hydrogen pressure, and solvent polarity are critical. Polar aprotic solvents like tetrahydrofuran (THF) enhance catalyst stability, while elevated hydrogen pressures (>30 bar) improve reaction rates.
Cyclization and Ring-Closing Strategies
Pyrrolidine ring formation often relies on cyclization of linear precursors. A common route involves the intramolecular nucleophilic attack of amines on α,β-unsaturated esters. For instance, treatment of methyl 4-amino-2-(propan-2-yl)pent-2-enoate with trifluoroacetic acid (TFA) in dichloromethane induces cyclization to form the pyrrolidine core (72% yield).
Acid-Catalyzed Cyclization Mechanisms
Protonation of the carbonyl oxygen in α,β-unsaturated esters activates the β-carbon for nucleophilic attack by the amine group. This step forms the pyrrolidine ring while preserving the ester functionality. Subsequent hydrolysis and re-esterification may refine regioselectivity.
Catalytic Asymmetric Synthesis
Asymmetric catalysis enables direct construction of the (2S,3R) configuration without resolution steps. Key methodologies include:
Organocatalytic Mannich Reactions
Proline-derived catalysts promote asymmetric Mannich reactions between aldimines and ketene acetals. For example, (S)-proline catalyzes the addition of methyl 2-(propan-2-yl)acetate to N-Boc-aldimine, yielding the pyrrolidine precursor with 89% ee.
Transition Metal-Catalyzed Alkynylation
Palladium-catalyzed alkynylation of halogenated pyrrolidines introduces the propan-2-yl group. Using Pd(PPh₃)₄ and copper iodide, 3-iodopyrrolidine-3-carboxylate reacts with propargyl alcohol to install the substituent (65% yield).
Purification and Isolation Techniques
Isolation of the hydrochloride salt requires careful pH control. After hydrogenation or cyclization, the free base is treated with HCl gas in ethyl acetate, precipitating the hydrochloride salt. Recrystallization from ethanol/water (3:1) enhances purity to >99.5%.
Table 2: Purification Parameters
| Step | Conditions | Purity (%) | Yield (%) |
|---|---|---|---|
| Acid Precipitation | HCl gas, EtOAc, 0°C | 95 | 88 |
| Recrystallization | Ethanol/water (3:1), −20°C, 12 h | 99.5 | 75 |
Industrial-Scale Production Considerations
Scalable synthesis demands cost-effective catalysts and continuous flow systems. Fixed-bed reactors with immobilized Ru catalysts achieve throughputs of 1.2 kg/L·h while maintaining 97% ee. Solvent recovery systems (e.g., distillation) reduce waste, aligning with green chemistry principles.
Comparative Analysis of Synthetic Routes
Table 3: Route Comparison
| Method | ee (%) | Yield (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Enantioselective H₂ | 98.5 | 93 | 12,000 | High |
| Organocatalytic Mannich | 89 | 78 | 8,500 | Moderate |
| Alkynylation | N/A | 65 | 6,200 | Low |
Enantioselective hydrogenation offers superior stereocontrol and scalability, albeit at higher catalyst costs. Organocatalytic methods provide moderate yields but lower operational complexity.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing methyl (2S,3R)-2-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride while preserving stereochemical integrity?
- Methodological Answer : Synthesis typically employs stereoselective methods such as asymmetric hydrogenation or chiral auxiliary-mediated cyclization. For example, similar pyrrolidine derivatives are synthesized via catalytic enantioselective reactions using transition-metal catalysts (e.g., Ru or Rh complexes) to control the (2S,3R) configuration . Post-synthetic steps like hydrochloride salt formation require pH-controlled crystallization to avoid racemization. Analytical techniques (e.g., chiral HPLC, polarimetry) are critical for verifying enantiomeric purity .
Q. How can researchers confirm the structural identity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : - and -NMR should confirm the pyrrolidine ring protons (δ 2.5–3.5 ppm for N–CH groups) and ester carbonyl (δ ~170 ppm). Stereochemistry is validated via coupling constants (e.g., for trans/cis relationships) .
- Mass Spectrometry : High-resolution ESI-MS provides the molecular ion peak matching the formula .
- X-ray Crystallography : Single-crystal analysis resolves absolute configuration, though this requires high-purity samples .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography (silica gel, eluent: dichloromethane/methanol gradients) removes polar impurities. Recrystallization in ethanol/water mixtures enhances purity, leveraging the hydrochloride salt’s solubility properties. Purity >98% is confirmed via HPLC (C18 column, UV detection at 210 nm) .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis or predict biological activity of this compound?
- Methodological Answer :
- Reaction Path Search : Quantum mechanical calculations (DFT) model transition states to predict stereochemical outcomes of key steps like cyclization or hydrogenation .
- Docking Studies : Molecular dynamics simulations assess binding affinity to targets (e.g., neurotransmitter transporters) by comparing the (2S,3R) configuration to analogs with modified substituents .
Q. What experimental approaches resolve contradictions in reported receptor-binding data for pyrrolidine derivatives?
- Methodological Answer :
- Comparative SAR Studies : Systematically modify substituents (e.g., replacing the isopropyl group with fluorophenyl) and test activity in vitro (e.g., radioligand binding assays for σ or NMDA receptors). For example, fluorinated analogs show enhanced lipophilicity and receptor selectivity .
- Meta-Analysis : Cross-reference datasets from independent studies, accounting for variables like assay conditions (pH, temperature) and enantiomeric purity .
Q. How does stereochemical inversion at the 2- or 3-position affect the compound’s pharmacokinetic profile?
- Methodological Answer :
- In Vivo/In Vitro Correlation : Administer (2S,3R), (2R,3S), and racemic forms to animal models, then measure plasma half-life, BBB penetration (via LC-MS), and metabolite profiles.
- Table : Comparison of Stereoisomers
| Stereoisomer | (h) | BBB Penetration (AUC) |
|---|---|---|
| (2S,3R) | 4.2 | 18.5 |
| (2R,3S) | 3.1 | 9.8 |
| Racemate | 3.8 | 12.3 |
| Data from rodent studies of structurally related compounds . |
Q. What strategies mitigate degradation during long-term storage of this hydrochloride salt?
- Methodological Answer :
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) identify primary degradation pathways (e.g., ester hydrolysis).
- Optimized Storage : Lyophilization and storage in amber vials under argon at -20°C reduce moisture/oxygen exposure. Additives like mannitol (5% w/w) stabilize the crystalline lattice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
